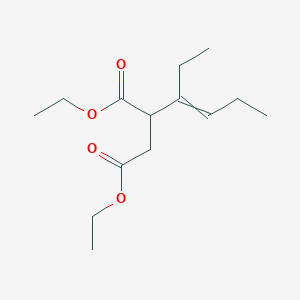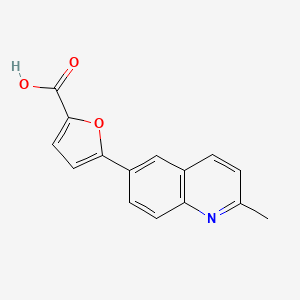![molecular formula C12H17N3O4 B12616316 N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine CAS No. 919772-16-0](/img/structure/B12616316.png)
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl carbamoyl group attached to a methoxyphenyl glycine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethyl chloroformate to form an ethyl carbamate intermediate. This intermediate is then reacted with 2-aminoethylamine to introduce the aminoethyl group. Finally, the methoxy group is introduced through methylation using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Applications De Recherche Scientifique
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)piperidine-4-carboxamide: Shares the aminoethyl group and has similar biological activities.
4-[(2-aminoethyl)carbamoyl]phenylboronic acid: Contains a similar carbamoyl group and is used in biochemical studies.
Indole derivatives: Possess similar aromatic structures and exhibit diverse biological activities.
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl glycine backbone differentiates it from other compounds, providing unique properties that make it valuable for various applications.
Propriétés
Numéro CAS |
919772-16-0 |
|---|---|
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid |
InChI |
InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17) |
Clé InChI |
IOZWGSKHIXTMDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


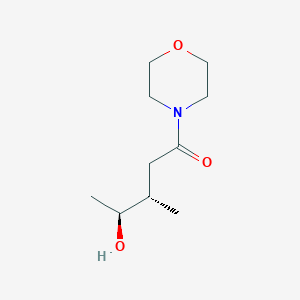
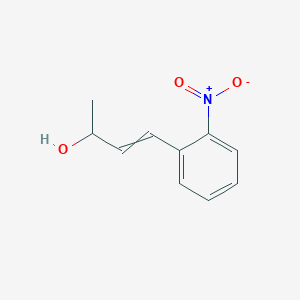


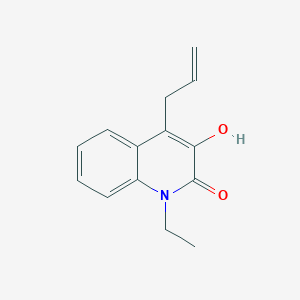
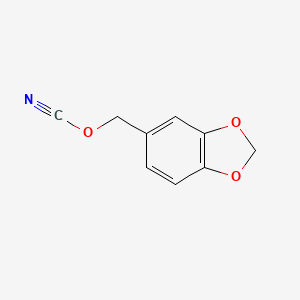
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
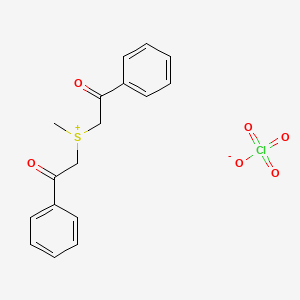
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
